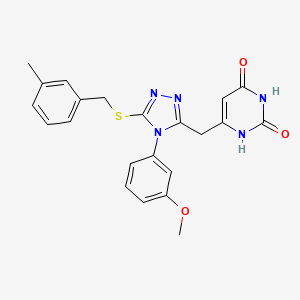

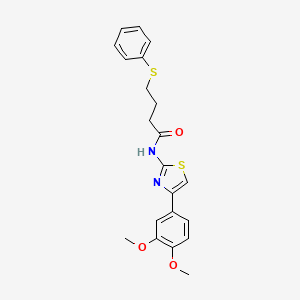

6-((4-(3-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-((4-(3-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of pyrimidine-2,4-dione, a heterocyclic compound. The structure suggests the presence of a triazole moiety linked to a methoxyphenyl group and a methylbenzylthio group, which could potentially contribute to the compound's chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine-2,4-dione derivatives has been reported in the literature. For instance, derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione were synthesized through treatment of chloro-substituted uracils with ethyl 2-mercaptoacetate and subsequent electrophilic substitution reactions . Similarly, the synthesis of 6-substituted pyrimidine-2,4-diones with triazole rings has been achieved by cyclization of carbonyl-thiosemicarbazides in a basic medium . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . The presence of substituents on the pyrimidine ring, such as the triazole and methoxyphenyl groups, would influence the electronic structure, as evidenced by computational studies using DFT and TD-DFT .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The reactivity of the triazole moiety in pyrimidine-2,4-diones can lead to alkylation at the sulfur atom or acetylation at the nitrogen atom, depending on the substituents present . Electrophilic substitution reactions, such as bromination or nitration, can also occur on the pyrimidine ring . The specific reactivity of the compound would depend on the electronic effects of the substituents and the steric hindrance they provide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's acidity, basicity, and solubility. The molecular electrostatic potential (MEP) analysis can predict nucleophilic and electrophilic sites, which are crucial for understanding the compound's reactivity . The HOMO and LUMO energy gap can provide insights into the compound's stability and reactivity . Additionally, intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the compound's crystal structure and solubility .

科学的研究の応用

Synthesis and Potential Medicinal Applications

A comprehensive study by Abu-Hashem et al. (2020) outlined the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic activities. These compounds were identified as inhibitors of cyclooxygenase-1 and cyclooxygenase-2, showing significant COX-2 selectivity and analgesic activity, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Optical and Material Science Research

Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, which include derivatives of the compound . These dyes demonstrated promising nonlinear optical materials capabilities due to their significant nonlinear refractive index and absorption coefficient. Their findings suggest potential applications in optical limiting devices and photonic materials (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

Antiviral Research

Revankar et al. (1998) synthesized hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, demonstrating significant in vitro activity against human cytomegalovirus (HCMV). This study highlights the antiviral potential of compounds structurally related to the one , offering insights into the development of new antiviral agents (Revankar, Ojwang, Mustain, Rando, De Clercq, Huffman, Drach, Sommadossi, & Lewis, 1998).

Antidiabetic Research

Brel et al. (2019) reported on the synthesis of N1, N3-bis-hydroxybenzoyl, -acetoxybenzoyl, and -methoxybenzoyl uracil derivatives, demonstrating their potential as antidiabetic prodrugs. Their research indicates that compounds like 1,3-bis-(4-Methoxybenzoyl)pyrimidine-2,4(1H,3H)-dione could serve as promising agents for the pharmacological treatment of diabetes-related complications (Brel, Spasov, Lisina, Popov, Kucheryavenko, Litvinov, Salaznikova, & Rashchenko, 2019).

特性

IUPAC Name |

6-[[4-(3-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-14-5-3-6-15(9-14)13-31-22-26-25-19(10-16-11-20(28)24-21(29)23-16)27(22)17-7-4-8-18(12-17)30-2/h3-9,11-12H,10,13H2,1-2H3,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZKFFOIPWYSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-(3-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)